molecular formula C15H20N2OS B6977730 N-(2-ethoxyethyl)-2-pyridin-4-yl-1-thiophen-2-ylethanamine

N-(2-ethoxyethyl)-2-pyridin-4-yl-1-thiophen-2-ylethanamine

Cat. No.: B6977730
M. Wt: 276.4 g/mol
InChI Key: CTMNIQYZIKIQSG-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-2-pyridin-4-yl-1-thiophen-2-ylethanamine is an organic compound that features a pyridine ring, a thiophene ring, and an ethoxyethyl group

Properties

IUPAC Name

N-(2-ethoxyethyl)-2-pyridin-4-yl-1-thiophen-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-2-18-10-9-17-14(15-4-3-11-19-15)12-13-5-7-16-8-6-13/h3-8,11,14,17H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMNIQYZIKIQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(CC1=CC=NC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-2-pyridin-4-yl-1-thiophen-2-ylethanamine typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridin-4-yl-1-thiophen-2-ylethanamine with 2-ethoxyethyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-2-pyridin-4-yl-1-thiophen-2-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, where nucleophiles like amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like K2CO3 in aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amines or thiols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-(2-ethoxyethyl)-2-pyridin-4-yl-1-thiophen-2-ylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-2-pyridin-4-yl-1-thiophen-2-ylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain pathways, influencing cellular processes such as signal transduction or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyethyl)-2-pyridin-4-yl-1-thiophen-2-ylethanamine is unique due to the combination of the pyridine and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

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